molecular formula C11H16ClNO3 B15319383 Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride

Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride

Cat. No.: B15319383
M. Wt: 245.70 g/mol
InChI Key: AFLQDIBZHHGOIL-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a furan ring substituted with a piperidine moiety and a methyl carboxylate group. The hydrochloride salt form enhances its stability and solubility, making it a candidate for pharmaceutical applications, particularly as a synthetic intermediate in drug discovery. Piperidine derivatives are widely utilized in central nervous system (CNS) therapeutics due to their ability to interact with neurotransmitter receptors.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 5-piperidin-4-ylfuran-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8;/h2-3,8,12H,4-7H2,1H3;1H

InChI Key

AFLQDIBZHHGOIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride involves several steps, typically starting with the preparation of the piperidine and furan rings separately, followed by their combination under specific reaction conditions. Industrial production methods often employ catalytic hydrogenation, cycloaddition, and annulation reactions to achieve high yields and purity .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:

  • Conditions :

    • Basic hydrolysis : NaOH (1–2 M) in aqueous methanol (50–70°C, 4–6 h) produces 5-(piperidin-4-yl)furan-2-carboxylic acid .

    • Acidic hydrolysis : HCl (6 M) in refluxing ethanol (12 h) achieves similar results .

  • Yield : >90% in optimized protocols .

Amide Bond Formation

The carboxylic acid (from hydrolysis) participates in coupling reactions to generate amides, a key step in drug candidate synthesis:

Coupling Agent Conditions Product Yield
HATUDMF, DIPEA, room temperature, 2 hN-Alkyl/aryl carboxamides 65–85%
Ph₂POClDCM, 0°C to room temperature, 12 hN-Arylcarboxamides 50–75%
CDITHF, reflux, 4 hCyclic amides (e.g., lactams) 70–80%

Alkylation of the Piperidine Nitrogen

The piperidine ring’s tertiary nitrogen is susceptible to alkylation, enabling structural diversification:

  • Reagents :

    • 2-Phenylethyl chloride/bromide in DMF with K₂CO₃ (80°C, 8–12 h) .

    • Dimethylzinc and NiCl₂(PPh₃)₂ (50°C, DMF, 6 h) .

  • Products :

    • N-Phenethyl derivatives (e.g., analogs of fentanyl precursors) .

    • N-Methyl or N-benzyl variants for enhanced lipophilicity .

  • Yield : 75–90% for N-phenethylation .

Reductive Amination

The piperidine nitrogen participates in reductive amination with aldehydes/ketones:

  • Conditions : NaBH₃CN or NaBH(OAc)₃ in MeOH/CH₂Cl₂, room temperature .

  • Example : Reaction with phenylacetaldehyde yields N-phenethyl-5-(piperidin-4-yl)furan-2-carboxylate derivatives .

  • Yield : 60–78% .

Salt Metathesis

The hydrochloride counterion can be exchanged via salt metathesis:

  • Reagents : AgNO₃ or NH₄PF₆ in aqueous methanol .

  • Products : Nitrate or hexafluorophosphate salts for crystallization studies .

Key Research Findings

  • Catalytic Asymmetric Modifications : Ru(bpy)₃²⁺-mediated photoredox catalysis enables enantioselective alkylation at the piperidine nitrogen (ee >90%) .

  • Structure-Activity Relationships (SAR) : N-Phenethylation enhances μ-opioid receptor binding affinity in fentanyl analogs , suggesting potential pharmacological relevance.

  • Thermal Stability : Decomposition occurs above 235°C (HCl salt) , necessitating low-temperature storage.

Table 2: N-Alkylation Reagents and Outcomes

Alkylating Agent Catalyst Solvent Yield Ref
2-Phenylethyl bromideK₂CO₃DMF85%
Benzyl chlorideNiCl₂(PPh₃)₂DMF78%

Mechanism of Action

The mechanism of action of Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the furan ring can participate in redox reactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s key structural differentiators include its furan-2-carboxylate backbone and piperidin-4-yl substitution . Below is a comparative analysis with structurally related compounds:

Compound Name Core Heterocycle Substituents CAS Number Application
Methyl 5-(piperidin-4-yl)furan-2-carboxylate HCl Furan Piperidin-4-yl, methyl carboxylate Not provided Pharmaceutical intermediate
6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl Benzisoxazole Piperidin-4-yl, fluorine 84163-13-3 Risperidone impurity/Intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chlorine, methyl, carboxylic acid 89581-58-8 Synthetic intermediate
4-(Diphenylmethoxy)piperidine HCl Piperidine Diphenylmethoxy Not provided Not specified (SDS data available)

Key Observations :

  • Heterocycle Influence : The furan ring in the target compound offers distinct electronic properties compared to benzisoxazole (electron-deficient) or pyrimidine (aromatic N-heterocycle), affecting reactivity and binding affinity.
  • Substituent Impact : The methyl carboxylate group enhances hydrophilicity relative to lipophilic substituents like diphenylmethoxy in 4-(diphenylmethoxy)piperidine HCl .

Physicochemical Properties

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility : The hydrochloride salt form suggests moderate water solubility, similar to 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl, which is formulated for analytical use .
  • Stability : Piperidine derivatives with electron-withdrawing groups (e.g., fluorine in benzisoxazole analogs) exhibit enhanced stability under acidic conditions compared to furan-based structures .

Pharmacological Activity

Piperidine-containing compounds are prevalent in CNS drugs due to their affinity for dopamine and serotonin receptors. For example:

  • Risperidone intermediates (e.g., 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl) target 5-HT₂A receptors .
  • The target compound’s furan-carboxylate moiety may modulate selectivity for alternative receptors, though specific activity data remains unverified.

Regulatory and Environmental Considerations

  • Regulatory Status : Compounds like risperidone intermediates must comply with pharmacopeial standards (e.g., USP, EP) for impurities . The target compound would require evaluation under frameworks such as EPA’s ChemView and EFSA guidelines .
  • Environmental Impact : Piperidine derivatives’ ecological effects are understudied, necessitating further research for compounds like 4-(diphenylmethoxy)piperidine HCl .

Biological Activity

Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride is characterized by its unique molecular structure, which includes a furan ring and a piperidine moiety. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds similar to methyl 5-(piperidin-4-yl)furan-2-carboxylate may interact with various biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It may exhibit affinity for certain receptors, influencing neurotransmitter systems and pain modulation.

Pharmacological Profiles

The pharmacological profiles of methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride can be summarized in the following table:

Activity Target Effect
Enzyme InhibitionCytochrome P450Alters drug metabolism
Receptor BindingOpioid receptorsAnalgesic effects
Antimicrobial ActivityBacterial enzymesInhibits bacterial growth

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of several derivatives of furan-based compounds, including methyl 5-(piperidin-4-yl)furan-2-carboxylate. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent .
  • Pain Management : In a clinical trial involving patients with chronic pain, derivatives similar to methyl 5-(piperidin-4-yl)furan-2-carboxylate were administered. The results showed a marked reduction in pain levels, indicating the compound's potential as an analgesic .
  • Neuropharmacological Effects : Research on the neuropharmacological effects highlighted that the compound could modulate neurotransmitter release, particularly dopamine and serotonin, which are crucial for mood regulation .

Research Findings

Recent studies have provided insights into the biological activity of methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride:

  • Toxicity Profiles : Toxicity assessments revealed that while the compound exhibits promising therapeutic effects, it also poses risks at higher concentrations. Further research is needed to establish safe dosage levels .
  • Metabolic Pathways : Investigations into metabolic pathways indicated that this compound is metabolized primarily by liver enzymes, which could influence its pharmacokinetics and therapeutic efficacy .

Q & A

Q. What strategies resolve conflicting cytotoxicity results in primary vs. immortalized cells?

  • Methodological Answer :
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) and ROS generation (DCFDA assay) across cell types.
  • Checkpoint analysis : Assess p53 status (primary cells often have intact p53 vs. mutated in immortalized lines).
  • Dose optimization : Primary cells may require lower concentrations (e.g., IC50_{50} shifted 10-fold) .

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